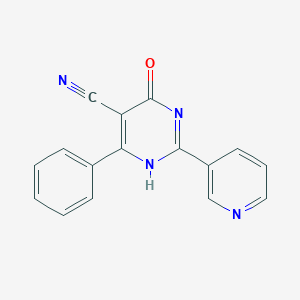![molecular formula C12H9F3N4O3 B7786482 (4Z)-2-methyl-4-[(4-nitroanilino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B7786482.png)
(4Z)-2-methyl-4-[(4-nitroanilino)methylidene]-5-(trifluoromethyl)pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “(4Z)-2-methyl-4-[(4-nitroanilino)methylidene]-5-(trifluoromethyl)pyrazol-3-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Análisis De Reacciones Químicas
(4Z)-2-methyl-4-[(4-nitroanilino)methylidene]-5-(trifluoromethyl)pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(4Z)-2-methyl-4-[(4-nitroanilino)methylidene]-5-(trifluoromethyl)pyrazol-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of (4Z)-2-methyl-4-[(4-nitroanilino)methylidene]-5-(trifluoromethyl)pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
(4Z)-2-methyl-4-[(4-nitroanilino)methylidene]-5-(trifluoromethyl)pyrazol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. For example, compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 are structurally related and may have similar biological activities .
Propiedades
IUPAC Name |
(4Z)-2-methyl-4-[(4-nitroanilino)methylidene]-5-(trifluoromethyl)pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O3/c1-18-11(20)9(10(17-18)12(13,14)15)6-16-7-2-4-8(5-3-7)19(21)22/h2-6,16H,1H3/b9-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUTDMBLUQFLD-TWGQIWQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC2=CC=C(C=C2)[N+](=O)[O-])C(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\NC2=CC=C(C=C2)[N+](=O)[O-])/C(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]carbamate](/img/structure/B7786401.png)
![[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]thiourea](/img/structure/B7786408.png)
![N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B7786411.png)
![(4Z)-5-methyl-4-[(4-nitroanilino)methylidene]-2-phenylpyrazol-3-one](/img/structure/B7786415.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B7786416.png)
![N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B7786422.png)

![N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B7786443.png)
![2-[[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]amino]-2-phenylacetic acid](/img/structure/B7786456.png)
![methyl 4-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B7786464.png)
![methyl 2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]acetate](/img/structure/B7786466.png)
![methyl 4-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B7786483.png)


